molecular formula C14H14N2O B8650403 4,4'-Diaminodeoxybenzoin CAS No. 5571-08-4

4,4'-Diaminodeoxybenzoin

Cat. No. B8650403
M. Wt: 226.27 g/mol
InChI Key: WYGUXCCGRTYISY-UHFFFAOYSA-N
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Patent
US09340635B2

Procedure details

In a two-neck round bottom flask were taken t-Boc-protected 4,4′-diaminobenzil, 2 (17.5 g, 40 mmol) and 200 mL of pyridine. Hydrogen sulfide gas was bubbled through a septum and the outlet of the reaction vessel was connected to a trap containing aqueous sodium hydroxide solution (10%) to quench the unreacted H2S gas. As the reaction progressed, the solution changes from pale yellow to deep red in color and a separation of yellow solid (sulfur) was observed. As the Rf values of both starting material and product were very similar, it was difficult to follow the reaction progress by TLC. Monitoring the reaction by 1H NMR indicated that the reaction was complete after 8 h of H2S-bubbling. After removing the excess pyridine under reduced pressure, the residue was poured into dilute hydrochloric acid (5%) and the resulting off-white solid was filtered. Further washing with water, drying under vacuum, and then purification by column chromatography (1:5 mixtures of ethyl acetate and hexane) afforded the product as white fluffy solid. Yield: 16 g (94%). Mp. 203° C. 1H NMR (acetone-d6, 400 MHz): 1.49 (s, 9H), 1.46 (s, 9H), 4.23 (s, 2H), 7.21 (m, 2H), 7.48 (m, 2H), 7.66 (m, 2H), 8.02 (m, 2H), 8.34 (bs, 1H), 8.79 (bs, 1H). 13C NMR (acetone-d6, 100 MHz): 196.6, 153.7, 153.4, 145.1, 139.1, 131.7, 130.7, 130.6, 130.2, 119.1, 118.1, 80.7, 79.8, 44.9, 28.5, 28.4. FT-IR (cm−1): ν 3371, 2977, 1705, 1682, 1605, 1525, 1502, 1409, 1392, 1368, 1319, 1235, 1121, 1155, 1057, 996, 904, 826, 772. HRMS-FAB: m/z M+ calcd 426.2155. found 426.2136.
Name
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=2)=O)=[O:9])=[CH:4][CH:3]=1.S>N1C=CC=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH2:10][C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a two-neck round bottom flask were taken
CUSTOM
Type
CUSTOM
Details
Hydrogen sulfide gas was bubbled through a septum
CUSTOM
Type
CUSTOM
Details
the outlet of the reaction vessel was connected to a trap
ADDITION
Type
ADDITION
Details
containing aqueous sodium hydroxide solution (10%)
CUSTOM
Type
CUSTOM
Details
to quench the unreacted H2S gas
CUSTOM
Type
CUSTOM
Details
the solution changes from pale yellow to deep red in color and a separation of yellow solid (sulfur)
CUSTOM
Type
CUSTOM
Details
Monitoring the reaction by 1H NMR
CUSTOM
Type
CUSTOM
Details
bubbling
CUSTOM
Type
CUSTOM
Details
After removing the excess pyridine under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into dilute hydrochloric acid (5%)
FILTRATION
Type
FILTRATION
Details
the resulting off-white solid was filtered
WASH
Type
WASH
Details
Further washing with water
CUSTOM
Type
CUSTOM
Details
drying under vacuum
CUSTOM
Type
CUSTOM
Details
purification by column chromatography (1:5 mixtures of ethyl acetate and hexane)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(=O)CC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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